
6-Chloro-5-fluoronicotinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-fluoronicotinoyl chloride is an organic compound with the molecular formula C6H2Cl2FNO It is a derivative of nicotinic acid and is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring
Métodos De Preparación
The synthesis of 6-Chloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the use of phosphorus oxychloride and a lithium reagent to convert a 2,6-dihydroxy-5-fluoronicotinic acid ester into this compound . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
6-Chloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Hydrolysis: The compound can be hydrolyzed to form 6-Chloro-5-fluoronicotinic acid under basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-5-fluoronicotinoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-fluoronicotinoyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Comparación Con Compuestos Similares
6-Chloro-5-fluoronicotinoyl chloride can be compared with other similar compounds such as:
6-Fluoronicotinoyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Fluoropyridine-5-carbonyl chloride: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
78686-85-8 |
|---|---|
Fórmula molecular |
C6H2Cl2FNO |
Peso molecular |
193.99 g/mol |
Nombre IUPAC |
6-chloro-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H |
Clave InChI |
FKRLFHNLVXWQFF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


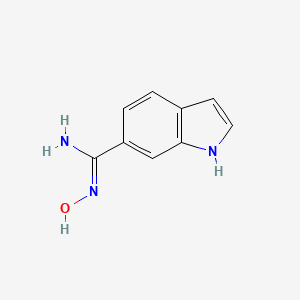
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
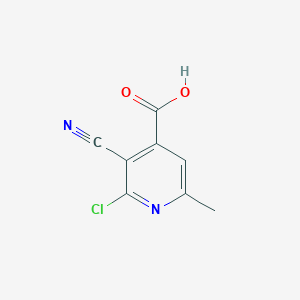
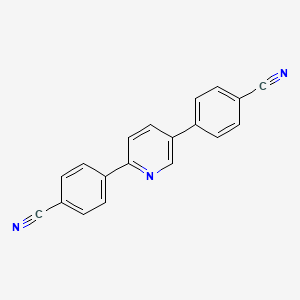
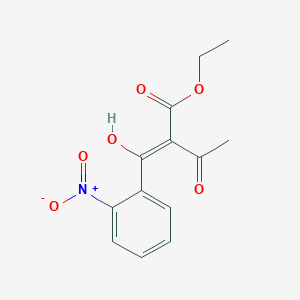
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
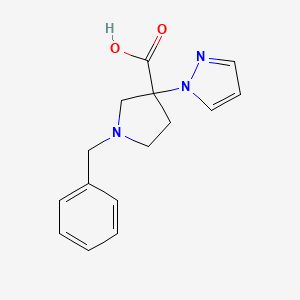
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
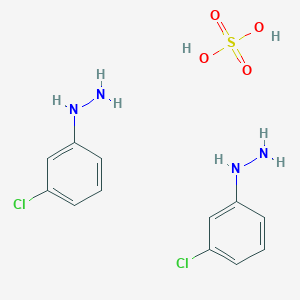
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
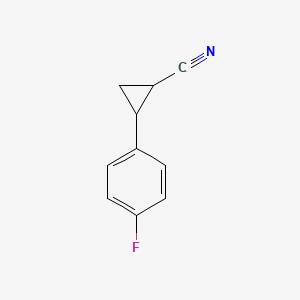
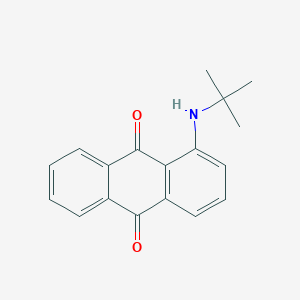
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
